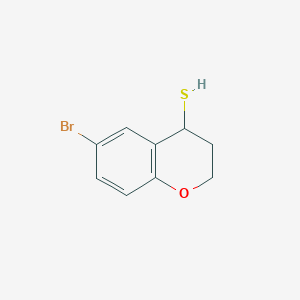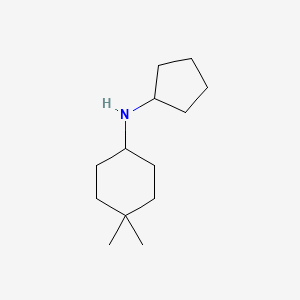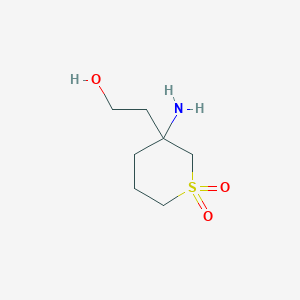
6-Bromo-3,4-dihydro-2H-1-benzopyran-4-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3,4-dihydro-2H-1-benzopyran-4-thiol is a chemical compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3,4-dihydro-2H-1-benzopyran-4-thiol typically involves the bromination of 3,4-dihydro-2H-1-benzopyran, followed by the introduction of a thiol group. One common method includes the use of bromine in an organic solvent under controlled conditions to achieve selective bromination. The thiol group can then be introduced using thiolating agents such as thiourea or hydrogen sulfide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Safety measures are crucial due to the reactivity of bromine and thiolating agents.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-3,4-dihydro-2H-1-benzopyran-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or ammonia.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Hydrogenated benzopyran derivatives.
Substitution: Amino or alkoxy-substituted benzopyrans.
Aplicaciones Científicas De Investigación
6-Bromo-3,4-dihydro-2H-1-benzopyran-4-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Bromo-3,4-dihydro-2H-1-benzopyran-4-thiol involves its interaction with biological molecules through its reactive bromine and thiol groups. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function. The bromine atom can participate in halogen bonding, influencing molecular interactions and pathways.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-3,4-dihydro-2H-1-benzopyran-3-one: Similar structure but with a ketone group instead of a thiol group.
6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid: Contains a fluorine atom and a carboxylic acid group.
6-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine: Contains an amine group instead of a thiol group.
Uniqueness
The presence of both a bromine atom and a thiol group in 6-Bromo-3,4-dihydro-2H-1-benzopyran-4-thiol makes it unique. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C9H9BrOS |
|---|---|
Peso molecular |
245.14 g/mol |
Nombre IUPAC |
6-bromo-3,4-dihydro-2H-chromene-4-thiol |
InChI |
InChI=1S/C9H9BrOS/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-2,5,9,12H,3-4H2 |
Clave InChI |
IAOJWWYDIAHKGI-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(C1S)C=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-Phenylethyl)amino]propane-1,3-diol](/img/structure/B13307441.png)

![(9S)-9-(2-Cyclopropyl-1,3-thiazol-5-yl)-3-fluoro-5,14-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)-8-oxa-10-azatetracyclo[8.7.0.02,.011,1]heptadeca-1(17),2(7),3,5,11,13,15-heptaene](/img/structure/B13307449.png)




![2-{[(2-Hydroxy-5-methylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13307482.png)
![Methyl 3-(aminomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13307483.png)


![3-[(Propan-2-yloxy)methoxy]azetidine](/img/structure/B13307506.png)

![3-Bromo-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13307533.png)
